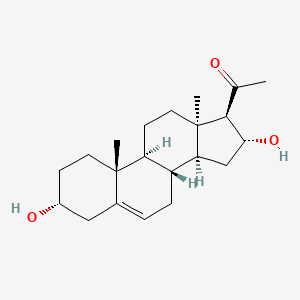

5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE

Description

BenchChem offers high-quality 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

1-[(3R,8S,9S,10R,13R,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17+,18-,19+,20+,21-/m1/s1 |

InChI Key |

ZAKJZPQDUPCXSD-CCOGIYSMSA-N |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C)O |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Origin of Product |

United States |

Contextualization As a Steroid Hormone Metabolite

5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE, more commonly known as 16α-hydroxypregnenolone, is an endogenous C21 steroid and a human metabolite. ebi.ac.uk It is classified as a hydroxypregnenolone, meaning it is a derivative of pregnenolone (B344588) that has been substituted with a hydroxy group. hmdb.ca Specifically, it is pregnenolone with an alpha-hydroxy group attached at the 16th carbon position. ebi.ac.uk

This compound is situated within the complex network of steroidogenesis. Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions, with pregnenolone being a crucial early intermediate. hmdb.ca Pregnenolone can be converted into numerous other steroids, and the formation of 16α-hydroxypregnenolone represents one of its metabolic fates. nih.gov Research indicates that it is a normal urinary metabolite. hmdb.ca

The clinical significance of 16α-hydroxypregnenolone is particularly evident in the context of certain metabolic disorders. For instance, its excretion is notably increased in newborn infants diagnosed with congenital adrenal hyperplasia (CAH) resulting from a 21-hydroxylase deficiency. hmdb.ca This makes it an important urinary biomarker for identifying this specific enzymatic defect. hmdb.ca Studies from the late 1960s provided evidence for high production rates of 16α-hydroxypregnenolone, along with 16α-hydroxyprogesterone, in the salt-losing form of congenital adrenal hyperplasia. nih.gov Its metabolism has also been studied extensively in the feto-placental unit, highlighting its role during gestation. nih.gov

Nomenclature and Academic Synonyms

The compound is identified by several names in scientific literature, which reflects its chemical structure. The systematic name, 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE, precisely describes its molecular framework: a pregnane (B1235032) skeleton with a double bond at the 5th carbon, hydroxyl groups at the 3-beta and 16-alpha positions, and a ketone group at the 20th carbon. Its most common synonym is 16α-hydroxypregnenolone.

Below is a table of its various identifiers and synonyms.

| Identifier Type | Identifier |

| Systematic Name | 5-Pregnen-3β,16α-diol-20-one |

| Common Name | 16α-Hydroxypregnenolone |

| IUPAC Name | 3β,16α-dihydroxypregn-5-en-20-one |

| Other Synonyms | (3β,16α)-3,16-dihydroxypregn-5-en-20-one |

| 16A OH-Preg | |

| Pregn-5-en-3β,16α-diol-20-one |

Historical Perspective of Its Discovery and Early Research Significance

Precursor Substrates in Steroidogenesis

The synthesis of all steroid hormones begins with a common precursor, cholesterol. Through a series of enzymatic reactions, this 27-carbon molecule is transformed into a vast array of biologically active compounds.

Pregnenolone (B344588) as a Primary Precursor

Pregnenolone (P5) is universally recognized as the primary precursor to the vast majority of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgusada.org It is a 21-carbon (C21) steroid synthesized from cholesterol within the mitochondria. wikipedia.orgnih.gov This conversion is the rate-limiting step in steroidogenesis and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, CYP11A1. nih.govhmdb.ca Once formed, pregnenolone serves as the foundational substrate for multiple steroidogenic pathways. wikipedia.orgresearchgate.net The direct precursor for the synthesis of 5-pregnen-3-beta, 16-alpha-diol-20-one is pregnenolone itself, which undergoes hydroxylation at the 16-alpha position. nih.govnih.gov

Relationship to Other C21 Steroids

5-pregnen-3-beta, 16-alpha-diol-20-one belongs to the class of C21 steroids, which are characterized by a 21-carbon skeleton derived from pregnenolone. ebi.ac.ukmcw.eduzfin.org This class forms the backbone of glucocorticoids and mineralocorticoids. mcw.edu The biosynthesis of steroids from pregnenolone can proceed via two main pathways: the Δ⁵ pathway and the Δ⁴ pathway. fullscript.com

Δ⁵ Pathway: In this pathway, pregnenolone is first hydroxylated at the C17 position by the enzyme 17α-hydroxylase (CYP17A1) to form 17α-hydroxypregnenolone. wikipedia.orgwikipedia.org This product is then converted to dehydroepiandrosterone (B1670201) (DHEA), a C19 steroid, by the 17,20-lyase activity of the same CYP17A1 enzyme. wikipedia.orgwikipedia.org The synthesis of 16α-hydroxypregnenolone represents a branch off this initial Δ⁵ pathway, where pregnenolone is hydroxylated at the C16 position instead of the C17 position.

Δ⁴ Pathway: Alternatively, pregnenolone can be converted to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org Progesterone is the key intermediate for the Δ⁴ pathway, leading to the synthesis of hormones like cortisol, corticosterone, and aldosterone. wikipedia.orgfullscript.com 16α-hydroxypregnenolone can be converted to 16α-hydroxyprogesterone, linking it to the Δ⁴ pathway. wikipedia.org

Table 1: Comparison of Key C21 Steroid Intermediates

| Compound Name | Chemical Formula | Key Structural Features | Primary Role |

|---|---|---|---|

| Pregnenolone | C₂₁H₃₂O₂ | 3β-hydroxyl group, C5-C6 double bond | Universal precursor for all steroid hormones wikipedia.org |

| Progesterone | C₂₁H₃₀O₂ | 3-keto group, C4-C5 double bond | Precursor to glucocorticoids, mineralocorticoids; hormone of pregnancy wikipedia.org |

| 17α-Hydroxypregnenolone | C₂₁H₃₂O₃ | 3β-hydroxyl, C5-C6 double bond, 17α-hydroxyl group | Intermediate in the synthesis of DHEA and glucocorticoids wikipedia.org |

| 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE | C₂₁H₃₂O₃ | 3β-hydroxyl, C5-C6 double bond, 16α-hydroxyl group | Intermediate, particularly in fetal steroidogenesis and estriol (B74026) synthesis |

Enzymatic Synthesis of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE

The conversion of pregnenolone to 16α-hydroxypregnenolone is a specific enzymatic reaction, primarily catalyzed by members of the cytochrome P450 superfamily of enzymes.

Role of Cytochrome P450 Enzymes (e.g., CYP17A1 16-alpha-Hydroxylase Activity)

The key enzyme responsible for the 16α-hydroxylation of certain steroids is Cytochrome P450 17A1 (CYP17A1). wikipedia.orgmedlineplus.gov This versatile enzyme is located in the endoplasmic reticulum of adrenal and gonadal cells and exhibits three distinct activities: 17α-hydroxylase, 17,20-lyase, and, relevant to this context, 16α-hydroxylase activity. wikipedia.orgmdpi.com

While CYP17A1 is well-known for its 17α-hydroxylase activity, which converts pregnenolone to 17α-hydroxypregnenolone, and its 17,20-lyase activity, which produces DHEA, its ability to hydroxylate steroids at the C16 position is substrate-dependent. wikipedia.orgnih.gov Research has shown that human CYP17A1 exhibits significant progesterone 16α-hydroxylase activity, converting progesterone into 16α-hydroxyprogesterone. nih.gov However, studies using transfected COS-1 cells expressing human CYP17A1 found that while progesterone was converted to both 17α- and 16α-hydroxyprogesterone, pregnenolone was only converted to 17α-hydroxypregnenolone, with no detectable 16α-hydroxypregnenolone produced. nih.gov This suggests that while CYP17A1 is a primary steroid 16α-hydroxylase, its activity towards pregnenolone may be low or dependent on specific cellular conditions or co-factors not present in that experimental system. Other P450 enzymes, particularly in fetal tissues like the liver, may also contribute to the formation of 16α-hydroxypregnenolone.

Contribution of Other Steroidogenic Enzymes

CYP11A1 (Cholesterol side-chain cleavage enzyme): This mitochondrial enzyme initiates all steroidogenesis by converting cholesterol to pregnenolone, the essential substrate for 16α-hydroxypregnenolone synthesis. nih.govhmdb.ca

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme can metabolize 16α-hydroxypregnenolone by converting its Δ⁵-3β-hydroxy structure into a Δ⁴-3-keto structure, thereby forming 16α-hydroxyprogesterone. This reaction links the Δ⁵ and Δ⁴ steroidogenic pathways.

Table 2: Key Enzymes in the Biosynthesis of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE and Related Steroids

| Enzyme | Substrate | Product | Role in Pathway |

|---|---|---|---|

| CYP11A1 | Cholesterol | Pregnenolone | Initiates steroidogenesis, produces the primary precursor hmdb.ca |

| CYP17A1 | Pregnenolone / Progesterone | 17α-Hydroxypregnenolone / 16α-Hydroxyprogesterone | Catalyzes hydroxylation at C17 and C16 positions wikipedia.orgnih.gov |

| 3β-HSD | Pregnenolone / 16α-Hydroxypregnenolone | Progesterone / 16α-Hydroxyprogesterone | Converts Δ⁵-3β-ol steroids to Δ⁴-3-keto steroids wikipedia.org |

Integration into Broader Steroidogenic Networks

The synthesis of 5-pregnen-3-beta, 16-alpha-diol-20-one is not an isolated event but is integrated into the broader network of steroid hormone production, most notably in the feto-placental unit during pregnancy. The fetal adrenal gland is highly active, producing large quantities of Δ⁵ steroids. 16α-hydroxypregnenolone, along with DHEA, is produced by the fetal adrenal glands and liver.

These 16α-hydroxylated steroids are then transported to the placenta, which lacks the enzymes for complete steroid synthesis from cholesterol. The placenta utilizes these fetal precursors for the synthesis of estrogens, particularly estriol. The 16α-hydroxyl group is essential for the formation of estriol, which is the most abundant estrogen during pregnancy. Therefore, the pathway leading to 16α-hydroxypregnenolone in the fetus is a critical component of the feto-placental communication and hormonal maintenance of pregnancy.

Classical Steroid Hormone Biosynthesis Pathways

Classical steroidogenesis begins with the conversion of cholesterol to pregnenolone by the cytochrome P450 side-chain cleavage enzyme, CYP11A1, primarily in the mitochondria of steroidogenic tissues like the adrenal glands and gonads. wikipedia.orgreactome.org Pregnenolone is the universal precursor to all major classes of steroid hormones: mineralocorticoids, glucocorticoids, androgens, and estrogens. wikipedia.orgfullscript.com

The primary pathways for pregnenolone metabolism are the Δ⁵ and Δ⁴ pathways. plos.orgnih.gov In the Δ⁵ pathway, pregnenolone is hydroxylated at the 17α position by CYP17A1 to form 17α-hydroxypregnenolone. nih.govwikipedia.org This intermediate is then converted by the 17,20-lyase activity of the same enzyme to dehydroepiandrosterone (DHEA), the precursor for most androgens and estrogens. nih.gove-apem.org Alternatively, in the Δ⁴ pathway, pregnenolone is first converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). scielo.br Progesterone can then be directed towards the synthesis of glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone). fullscript.comnih.gov

The formation of 5-pregnen-3β,16α-diol-20-one represents a branch from these main routes. It is formed through the direct 16α-hydroxylation of pregnenolone. This reaction is catalyzed by a steroid 16α-hydroxylase enzyme. bioscientifica.com Research has shown that this enzymatic activity is present in tissues such as the fetal adrenal gland. bioscientifica.comhormonebalance.org While the versatile enzyme CYP17A1 has been shown to exhibit 16α-hydroxylase activity towards progesterone, its ability to produce 16α-hydroxypregnenolone from pregnenolone has not been consistently demonstrated. nih.govnih.gov Other cytochrome P450 enzymes, such as members of the CYP3A family, are also known to be involved in the 16α-hydroxylation of various steroids, including DHEA, and may play a role in pregnenolone metabolism. nih.govdrugbank.com The production of 16α-hydroxypregnenolone is considered a significant metabolic step, particularly in fetal development, contributing to the pool of precursors for placental estriol synthesis. bioscientifica.comnih.gov

Table 1: Key Enzymes in Classical Steroidogenesis and 16α-Hydroxylation

| Enzyme | Full Name | Substrate(s) | Product(s) | Pathway Involvement |

|---|---|---|---|---|

| CYP11A1 | Cholesterol Side-Chain Cleavage Enzyme | Cholesterol | Pregnenolone | Initial step of all steroid synthesis |

| CYP17A1 | 17α-Hydroxylase/17,20-Lyase | Pregnenolone, Progesterone | 17α-Hydroxypregnenolone, DHEA | Δ⁵ and Δ⁴ androgen/glucocorticoid pathways |

| 3β-HSD | 3β-Hydroxysteroid Dehydrogenase | Pregnenolone, 17α-Hydroxypregnenolone | Progesterone, 17α-Hydroxyprogesterone | Δ⁴ pathway for all steroid classes |

Involvement in Androgen Backdoor Pathways

In addition to the classical pathways where testosterone (B1683101) is the immediate precursor to the potent androgen dihydrotestosterone (B1667394) (DHT), alternative routes known as "backdoor pathways" exist. wikipedia.org The canonical backdoor pathway allows for the synthesis of DHT from 17α-hydroxyprogesterone (17-OHP), bypassing androstenedione (B190577) and testosterone intermediates. plos.orgoup.com This pathway is particularly relevant during fetal development for male sexual differentiation and can be activated in certain enzymatic disorders like 21-hydroxylase deficiency. wikipedia.orgoup.com

The key steps in the backdoor pathway involve the 5α-reduction and 3α-reduction of 17-OHP to form 5α-pregnane-3α,17α-diol-20-one, which is then converted by the 17,20-lyase activity of CYP17A1 to androsterone. e-apem.orgresearchgate.net Androsterone is subsequently converted to DHT. plos.org The defining feature of this pathway is the early 5α-reduction of a C21 steroid precursor (progesterone or 17-OHP). wikipedia.org

Current scientific literature does not identify 5-pregnen-3β,16α-diol-20-one as a direct intermediate in the established androgen backdoor pathway. The known backdoor routes are characterized by their reliance on 17α-hydroxylated C21 precursors. The metabolism of 16α-hydroxylated steroids like 5-pregnen-3β,16α-diol-20-one proceeds through different metabolic routes, primarily leading to other 16-hydroxylated steroids rather than feeding into the main backdoor pathway to DHT.

Diversion Pathways of Pregnenolone Metabolism

Pregnenolone stands at a metabolic crossroads, and its fate is not limited to the classical pathways leading to major corticosteroids and sex hormones. Several diversion pathways exist that produce a range of other steroid metabolites, and the formation of 5-pregnen-3β,16α-diol-20-one is a prime example of such a diversion.

16α-Hydroxylation Pathway: As detailed previously, the enzymatic conversion of pregnenolone to 16α-hydroxypregnenolone channels the precursor away from the production of 17α-hydroxypregnenolone or progesterone. bioscientifica.com This pathway is significant in specific physiological contexts, such as pregnancy, where 16α-hydroxylated steroids serve as crucial precursors for the large-scale synthesis of estrogens like estriol by the fetoplacental unit. hormonebalance.orgnih.gov The rate of production of 16α-hydroxypregnenolone can be substantial in certain conditions, such as congenital adrenal hyperplasia. nih.gov

16-ene Synthase Pathway: Another significant diversion involves the formation of unsaturated C19 steroids, also known as 16-dehydro steroids. Pregnenolone can be metabolized to form androsta-5,16-dien-3β-ol. wikipedia.org This reaction is catalyzed by the 16-ene synthase activity of CYP17A1. nih.gov This pathway is particularly active in species like the boar, where these steroids function as pheromones, but it also occurs in humans. nih.gov This route represents a direct conversion of a C21 steroid to a C19 steroid with a double bond at the C16 position, bypassing the typical DHEA intermediate.

Sulfation Pathway: A major metabolic fate for pregnenolone is its conversion to pregnenolone sulfate (B86663) through the action of steroid sulfotransferase enzymes (SULTs). wikipedia.orgmdpi.com This sulfation creates a large circulating reservoir of a water-soluble steroid precursor that can be taken up by various tissues. hormonebalance.orgmdpi.com The sulfate group can be removed by the steroid sulfatase enzyme, converting it back to pregnenolone, which can then re-enter steroidogenic pathways. wikipedia.org Thus, sulfation represents a critical mechanism for regulating the availability of the primary steroid precursor.

Table 2: Major Diversion Pathways of Pregnenolone Metabolism

| Pathway | Key Enzyme(s) | Key Product(s) from Pregnenolone | Significance |

|---|---|---|---|

| 16α-Hydroxylation | Steroid 16α-Hydroxylase | 5-pregnen-3β,16α-diol-20-one | Provides precursors for fetal estrogen synthesis. |

| 16-ene Synthase | CYP17A1 (16-ene synthase activity) | Androsta-5,16-dien-3β-ol | Forms unsaturated C19 steroids (pheromones in some species). |

Enzymes Mediating its Anabolism and Catabolism

The synthesis (anabolism) and breakdown (catabolism) of 16α-hydroxypregnenolone are controlled by several key enzyme families. These enzymes dictate the flow of intermediates through the steroidogenic pathways.

The introduction of a hydroxyl group at the 16α-position of pregnenolone is a critical step, catalyzed by specific cytochrome P450 (CYP) enzymes. nih.gov This reaction is a key branch point in steroid metabolism.

Key Research Findings:

CYP3A4 and CYP1A1: Studies using human hepatic cytochrome P450 isoforms expressed in yeast cells have identified CYP3A4 and CYP1A1 as efficient catalysts for the 16α-hydroxylation of pregnenolone. nih.gov CYP3A4, in particular, demonstrates the highest activity for this transformation. nih.gov

CYP17A1: While primarily known for its 17α-hydroxylase and 17,20-lyase activities, human cytochrome P450 17A1 (CYP17A1) has been shown to exhibit progesterone 16α-hydroxylase activity. nih.gov However, when pregnenolone is the substrate, CYP17A1 primarily produces 17α-hydroxypregnenolone, with no detectable 16α-hydroxypregnenolone formation. nih.gov This highlights the substrate-dependent specificity of the enzyme's hydroxylase activity.

CYP21A2 (21-hydroxylase): Research has demonstrated that steroid 21-hydroxylase (CYP21A2) does not hydroxylate pregnenolone or 17α-hydroxypregnenolone at the C21 position. nih.govresearchgate.net This enzyme shows strict substrate specificity, requiring a 3-oxo-Δ⁴ structure for activity, which is absent in pregnenolone derivatives. researchgate.net

Table 1: Cytochrome P450 Isoforms Involved in 16α-Hydroxylation of Pregnenolone

| Enzyme | Substrate | Product | Key Finding | Citation |

|---|---|---|---|---|

| CYP3A4 | Pregnenolone | 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE | Exhibits the most efficient 16α-hydroxylation activity in the human liver. | nih.gov |

| CYP1A1 | Pregnenolone | 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE | Also efficiently catalyzes the 16α-hydroxylation of pregnenolone. | nih.gov |

| CYP17A1 | Progesterone | 16α-Hydroxyprogesterone | Exhibits 16α-hydroxylase activity towards progesterone. | nih.gov |

| CYP17A1 | Pregnenolone | 17α-Hydroxypregnenolone | Does not produce 16α-hydroxypregnenolone. | nih.gov |

While direct actions on 5-pregnen-3β,16α-diol-20-one are less characterized, enzymes like 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) are pivotal in metabolizing its precursor, pregnenolone, and related Δ⁵-steroids, thereby influencing the substrate pool available for 16α-hydroxylation.

Key Research Findings:

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the biosynthesis of all classes of hormonal steroids. wikipedia.org It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the corresponding Δ⁴-3-keto configuration. wikipedia.org For instance, 3β-HSD converts pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. frontiersin.orgtaylorandfrancis.commedscape.com A decrease in 3β-HSD activity can paradoxically increase the synthesis of androstenedione by shunting precursors through the Δ⁵ pathway. nih.gov

Metabolic Branching: The interplay between 3β-HSD and CYP17A1 determines the balance between the Δ⁴ and Δ⁵ steroidogenic pathways. nih.gov In humans, CYP17A1 has low 17,20-lyase activity on Δ⁴-steroids, meaning androgens are primarily synthesized via the Δ⁵ pathway from DHEA. nih.gov Therefore, the activity level of 3β-HSD directly regulates the flux of pregnenolone towards progesterone (via the Δ⁴ pathway) versus 17α-hydroxypregnenolone and DHEA (via the Δ⁵ pathway), which indirectly affects the amount of substrate available for 16α-hydroxylation.

Conjugation with sulfate is a key mechanism for regulating the biological activity and excretion of steroids. This process is reversibly controlled by sulfotransferases (SULTs) and steroid sulfatases (STS).

Key Research Findings:

Sulfation: This process, catalyzed by sulfotransferases, generally deactivates steroid hormones by adding a sulfate group, making them more water-soluble and unable to bind to their receptors. nih.gov

Desulfation: Steroid sulfatase (STS) hydrolyzes the sulfate ester bonds, thereby reactivating the steroid hormone. nih.gov

Inhibition: Pregnenolone 16α-carbonitrile (PCN), a synthetic analog, has been identified as a potent competitive inhibitor of estrone-3-sulfatase activity in both rat liver and human placental microsomes. nih.gov This suggests that steroids with modifications at the 16α-position can interact with and modulate the activity of sulfatases, which could be relevant for the metabolism of 5-pregnen-3β,16α-diol-20-one.

Enzymatic Kinetics and Structural Basis of Activity

The efficiency and specificity of the enzymes metabolizing 16α-hydroxypregnenolone and its precursors are determined by their kinetic properties and structural features.

Enzymes in the steroidogenic pathway exhibit high substrate specificity, which dictates the metabolic fate of steroids like pregnenolone.

Key Research Findings:

CYP Isoforms: The 16α-hydroxylation of pregnenolone is efficiently catalyzed by CYP1A1 and CYP3A4, indicating a high affinity of these enzymes for this substrate. nih.gov The addition of nifedipine, a classic CYP3A4 substrate, inhibits the 16α-hydroxylation of progesterone by this enzyme, confirming substrate competition at the active site. nih.gov

CYP21A2: Molecular docking and biotransformation assays confirm that CYP21A2 has strict structural requirements for its substrates. nih.gov The presence of a 3-hydroxy group on pregnenolone prevents its hydroxylation at the C-21 position, as the enzyme's active site requires a 3-oxo group for proper binding and catalysis. nih.govresearchgate.net

3β-HSD: This enzyme acts on a range of Δ⁵-3β-hydroxysteroids, including pregnenolone, 17α-hydroxypregnenolone, and DHEA, demonstrating broad substrate acceptability within this class of steroids. wikipedia.org

Table 2: Substrate Specificity of Key Steroidogenic Enzymes

| Enzyme | Accepted Substrate(s) | Rejected/Poorly Metabolized Substrate(s) | Basis of Specificity | Citation |

|---|---|---|---|---|

| CYP3A4 | Pregnenolone, Progesterone | - | Active site accommodates various steroid structures for 16α-hydroxylation. | nih.gov |

| CYP17A1 | Pregnenolone, Progesterone | 16α-Hydroxypregnenolone (for 17α-hydroxylation) | Substrate orientation in the active site determines hydroxylation position (C17 vs. C16). | nih.gov |

| CYP21A2 | Progesterone, 17α-Hydroxyprogesterone | Pregnenolone, 17α-Hydroxypregnenolone | Requires a 3-oxo-Δ⁴ steroid structure for binding and activity. | nih.govresearchgate.net |

| 3β-HSD | Pregnenolone, 17α-Hydroxypregnenolone, DHEA | Δ⁴-3-ketosteroids | Specific for the Δ⁵-3β-hydroxy configuration. | wikipedia.org |

The activity of some steroidogenic enzymes can be fine-tuned by allosteric modulators, which bind to the enzyme at a site distinct from the substrate-binding site, altering its catalytic efficiency.

Key Research Findings:

Modulation of CYP17A1: Cytochrome b5 is a key allosteric modulator of CYP17A1. bioscientifica.comresearchgate.net While it has an insignificant effect on the 17α-hydroxylase activity, it can stimulate the 17,20-lyase activity by up to 10-fold. bioscientifica.com It is hypothesized that cytochrome b5 binding promotes a conformational change in CYP17A1 that favors the cleavage of the C17-C20 bond. bioscientifica.comresearchgate.net This modulation is crucial for regulating the production of androgens from precursors like 17α-hydroxypregnenolone. nih.gov

Modulation of 3β-HSD: Cytochrome b5 also augments the activity of 3β-HSD through an allosteric mechanism. nih.gov Studies have shown that cytochrome b5 decreases the Km for the cofactor NAD+ by approximately 3.5-fold while increasing the Vmax of the dehydrogenase reaction. nih.gov This indicates that cytochrome b5 enhances 3β-HSD activity by increasing the enzyme's affinity for its cofactor. nih.gov

Genetic Variants and Mutational Analysis Impacting Enzyme Function (e.g., Ala105Leu in CYP17A1)

The function of enzymes responsible for metabolizing 5-pregnen-3β,16α-diol-20-one, also known as 16α-hydroxypregnenolone, can be significantly altered by genetic variants. The cytochrome P450 enzyme CYP17A1 is a key player, exhibiting both 17α-hydroxylase and 17,20-lyase activities, and in some species, 16α-hydroxylase activity. medlineplus.gove-apem.org Mutations in the CYP17A1 gene can lead to a range of clinical conditions, including 17α-hydroxylase/17,20-lyase deficiency (17OHD), by impairing or reducing enzyme activity. frontiersin.orgnih.govnih.gov

A notable example of a single amino acid substitution affecting enzyme specificity is the Ala105Leu variant in human CYP17A1. researchgate.net While human CYP17A1 typically hydroxylates pregnenolone almost exclusively at the 17α-position, it demonstrates significant 16α-hydroxylase activity with progesterone as a substrate, converting approximately 20-30% to 16α-hydroxyprogesterone. researchgate.netnih.gov Phylogenetic analysis identified the alanine (B10760859) residue at position 105 (Ala105), located in the predicted B' helix, as a key determinant of this 16α-hydroxylase activity, a feature conserved in humans and chimpanzees but not in other species where a leucine (B10760876) is present. researchgate.net

Experimental studies have confirmed the functional impact of this residue. When the Ala105 in human CYP17A1 was mutated to a leucine (Ala105Leu), the enzyme's ability to perform 16α-hydroxylation on progesterone was drastically reduced. researchgate.net The mutant enzyme converted only negligible amounts (around 9%) to 16α-hydroxyprogesterone, a level comparable to the wild-type enzymes of other species like baboon, goat, and pig. researchgate.net This substitution shifted the enzyme's activity to predominantly favor 17α-hydroxylation. researchgate.net Conversely, introducing an alanine at this position in baboon, goat, and pig enzymes conferred increased 16α-hydroxylase activity. researchgate.net

| Enzyme Variant | % Conversion to 16α-hydroxyprogesterone | Ratio of 17-hydroxylated products to 16-hydroxylated products | Reference |

|---|---|---|---|

| Wild-Type Human CYP17A1 | ~30% | 2.7 | researchgate.net |

| Mutant Human CYP17A1 (Ala105Leu) | ~9% | 10.5 | researchgate.net |

Beyond the Ala105Leu variant, numerous other mutations in the CYP17A1 gene have been identified that cause combined 17α-hydroxylase/17,20-lyase deficiency. karger.comoup.com These mutations, which include missense variants, deletions, and insertions, can severely disrupt enzyme structure and function, leading to a loss of both activities. frontiersin.orgnih.govoup.com For example, mutations like p.His373Leu can significantly lower protein production, while others located in regions crucial for heme-binding can completely abolish enzyme activity. nih.gov The clinical and biochemical phenotype can vary even among individuals with the same genotype, suggesting a complex relationship between the specific mutation and its functional consequence. nih.govoup.com

Regulatory Mechanisms of Enzymatic Expression and Activity

The metabolism of 5-pregnen-3β,16α-diol-20-one is tightly controlled through various regulatory mechanisms that modulate the expression and activity of key steroidogenic enzymes. This regulation occurs at the transcriptional, post-translational, and cofactor availability levels.

Transcriptional Regulation of Key Enzymes (e.g., mRNA expression)

The capacity of a tissue to synthesize specific steroids is primarily determined by the repertoire of steroidogenic enzymes it expresses. researchgate.net The levels of these enzymes are largely controlled by changes in gene expression. researchgate.net The expression of key enzymes in the metabolic pathway of 5-pregnen-3β,16α-diol-20-one, such as CYP17A1 and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), is regulated in a tissue-specific manner and is responsive to hormonal stimulation. researchgate.netfrontiersin.org

Studies comparing normal adrenal tissue with aldosterone-producing adenomas (APAs) and cortisol-producing adenomas (CPAs) have revealed significant differences in the mRNA expression levels of steroidogenic enzymes. oup.comresearchgate.net For instance, real-time RT-PCR has shown that CPAs produce higher levels of CYP17A1 and HSD3B2 mRNA compared to normal adrenal tissue. oup.comresearchgate.net This increased expression is associated with the elevated production of cortisol in these adenomas. oup.com The expression of these genes is controlled by a network of transcription factors, including Steroidogenic factor-1 (SF-1), DAX-1, and GATA-6, which are often expressed at higher levels in both APAs and CPAs. oup.com

| Enzyme Gene | Function | Expression in Cortisol-Producing Adenoma (CPA) vs. Normal Adrenal | Reference |

|---|---|---|---|

| CYP17A1 | 17α-hydroxylase/17,20-lyase | Higher | oup.comresearchgate.net |

| HSD3B2 | 3β-hydroxysteroid dehydrogenase/isomerase | Higher | oup.comresearchgate.net |

| CYP11A1 | Cholesterol side-chain cleavage | Higher | oup.comresearchgate.net |

| CYP11B1 | 11β-hydroxylase | Higher | oup.comresearchgate.net |

Post-translational Modifications and Protein Stability

Beyond transcriptional control, the activity of steroidogenic enzymes is fine-tuned by post-translational modifications (PTMs) and factors affecting protein stability. researchgate.net PTMs can rapidly alter an enzyme's functionality, allowing for dynamic regulation of steroid pathways. researchgate.nethmdb.ca

A critical example is the regulation of CYP17A1's dual activities. The ratio of 17,20-lyase to 17α-hydroxylase activity is regulated post-translationally by at least two key factors: the presence of cytochrome b5 and the serine phosphorylation state of the CYP17A1 enzyme. hmdb.ca Phosphorylation of specific serine residues on CYP17A1 can enhance its 17,20-lyase activity, thereby shifting the metabolic pathway towards the production of C19 steroids (androgen precursors) from C21 steroids. hmdb.ca

Cofactor Dependency and Availability (e.g., NADPH, NAD+)

The catalytic activity of steroidogenic enzymes is critically dependent on the presence and availability of specific cofactors. nih.gov Most of these enzymes are either cytochrome P450s (CYPs) or hydroxysteroid dehydrogenases (HSDs), each requiring distinct cofactors for their reactions. nih.gov

CYP17A1, as a microsomal cytochrome P450 enzyme, requires a redox partner to transfer electrons from the cofactor NADPH. nih.govnih.gov This function is performed by the flavoprotein P450 oxidoreductase (POR). oup.comnih.gov The entire system, comprising CYP17A1, POR, and NADPH, is necessary for both 17α-hydroxylase and 17,20-lyase activities. nih.gov

Furthermore, the 17,20-lyase activity of CYP17A1 is selectively and allosterically enhanced by another protein, cytochrome b5. hmdb.canih.gov While not absolutely required, the presence of cytochrome b5 significantly boosts the efficiency of the conversion of 17-hydroxylated steroids to androgen precursors. nih.gov

Hydroxysteroid dehydrogenases, such as HSD3B2, are also cofactor-dependent. HSD3B2, which converts 5-pregnen-3β,16α-diol-20-one to 16α-hydroxyprogesterone, functions as a dehydrogenase and an isomerase. nih.govmedscape.com These reactions typically utilize NAD+ as an oxidizing agent (for the dehydrogenase step) and produce NADH. nih.gov The relative concentrations of the oxidized (NAD+) and reduced (NADPH, NADH) forms of these coenzymes within the cell can influence the direction and rate of steroid metabolic pathways. nih.gov

Metabolites Derived from 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE

5-pregnen-3β,16α-diol-20-one (16α-hydroxypregnenolone) is an important intermediate in steroid metabolism, and its subsequent conversion leads to a variety of other steroid molecules. The metabolic fate of 16α-hydroxypregnenolone is determined by the action of several key steroidogenic enzymes.

Two primary pathways for the metabolism of 16α-hydroxypregnenolone have been identified:

Conversion to 16α-hydroxyprogesterone : The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B2) acts on 16α-hydroxypregnenolone to convert the 3β-hydroxyl group to a 3-keto group and isomerize the double bond from the B-ring (Δ5) to the A-ring (Δ4). medscape.comresearchgate.net This reaction yields 16α-hydroxyprogesterone. Elevated production of both 16α-hydroxypregnenolone and 16α-hydroxyprogesterone has been observed in certain forms of congenital adrenal hyperplasia. nih.gov

Conversion to 16α-hydroxy-dehydroepiandosterone (16α-OH-DHEA) : The 17,20-lyase activity of the CYP17A1 enzyme can cleave the C17-C20 bond of 16α-hydroxypregnenolone. This reaction removes the acetyl side chain at C17, converting the C21 steroid into a C19 steroid, specifically 16α-hydroxy-dehydroepiandosterone. nih.govnih.gov

These primary metabolites can be further processed by other steroidogenic enzymes, leading to a wider array of downstream products. For example, 16α-hydroxyprogesterone can be a substrate for other hydroxylases. The metabolites can also undergo reduction or conjugation (e.g., sulfation) for excretion. Other related pregnane (B1235032) metabolites include various dihydroxy and trihydroxy forms, indicating that further hydroxylation and reduction reactions are common in steroid metabolic pathways. nih.govwikipedia.orgwikipedia.orghmdb.ca

| Parent Compound | Metabolite | Enzyme | Reference |

|---|---|---|---|

| 5-pregnen-3β,16α-diol-20-one (16α-hydroxypregnenolone) | 16α-hydroxyprogesterone | HSD3B2 | researchgate.netnih.gov |

| 5-pregnen-3β,16α-diol-20-one (16α-hydroxypregnenolone) | 16α-hydroxy-dehydroepiandosterone (16α-OH-DHEA) | CYP17A1 (17,20-lyase) | nih.govnih.gov |

Distribution and Localization of 5 Pregnen 3 Beta, 16 Alpha Diol 20 One in Non Human Biological Systems

Occurrence in Animal Tissues and Organs

The presence of 5-pregnen-3-beta, 16-alpha-diol-20-one, a derivative of pregnenolone (B344588), is intrinsically linked to the sites of pregnenolone synthesis and metabolism. Key tissues involved in steroidogenesis are therefore primary locations for the potential formation and activity of this compound.

Brain Tissue Localization and Neurosteroidogenesis Research

Pregnenolone is a well-established neurosteroid, synthesized de novo in the central nervous system of various animal species, including rodents. nih.gov Its metabolism within the brain gives rise to a variety of other neuroactive steroids. While the 7α-hydroxylation of pregnenolone has been identified in the brain tissue of mice, direct evidence for the 16α-hydroxylation of pregnenolone to form 5-pregnen-3-beta, 16-alpha-diol-20-one within the brain is not extensively documented. nih.gov However, the presence of the precursor and various metabolizing enzymes suggests the potential for its localized synthesis. Studies on neurosteroid levels in mouse models of Alzheimer's disease have shown age-related changes in pregnenolone and its metabolites, though this specific diol was not measured. nih.gov The enzymatic machinery for steroid metabolism is present in the brain, with studies indicating that in brain tissue, some steroid-metabolizing activities are primarily mitochondrial, in contrast to the microsomal localization in other tissues like the liver. nih.gov

Presence in Reproductive Organs (e.g., Adrenal Glands, Testes, Ovaries)

The adrenal glands, testes, and ovaries are principal sites of steroid hormone production. Pregnenolone is the foundational precursor for the synthesis of corticosteroids, androgens, and estrogens in these organs.

Adrenal Glands: The adrenal cortex is a major source of pregnenolone. hmdb.ca While the primary steroidogenic pathways in the adrenal glands of rodents lead to corticosteroids, the metabolism of pregnenolone is extensive. nih.gov Studies in boar adrenal tissue have shown the capacity to metabolize pregnenolone into various steroids, including precursors for 16-dehydro steroids. nih.gov Research on pregnant rats has indicated that stressors can alter glucocorticoid levels in the adrenal glands, highlighting the dynamic nature of steroidogenesis in this organ. researchgate.net

Testes: The testes are a significant site of androgen synthesis from pregnenolone. In vitro studies using boar testis tissue have demonstrated the metabolism of pregnenolone to form several Δ16-steroids. nih.gov The enzymatic activities for steroid production are localized within the interstitial tissue, specifically in the Leydig cells. nih.gov Age-related declines in testosterone (B1683101) production in rodents are linked to reduced steroidogenic capacity of Leydig cells. nih.govbenthamopen.comfrontiersin.org While direct measurement of 5-pregnen-3-beta, 16-alpha-diol-20-one is lacking, the active metabolism of pregnenolone in the testes of species like the boar suggests it as a potential site of formation. nih.gov

Ovaries: The ovaries are responsible for the production of estrogens and progestins, with pregnenolone as a key intermediate. Studies on fetal bovine ovaries have shown that they are capable of producing progesterone (B1679170), androgens, and estrogens from pregnenolone, with differential regulation by luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov Research in the fathead minnow has demonstrated that exogenous pregnenolone can increase the production of testosterone and estradiol (B170435) by the ovary. nih.gov

Below is a table summarizing the steroidogenic activity in these reproductive organs.

| Organ | Key Steroidogenic Activity Related to Pregnenolone in Animal Models | Species Studied |

|---|---|---|

| Adrenal Gland | Major site of pregnenolone synthesis; metabolism into corticosteroids and other steroids. | Rat, Mouse, Boar |

| Testis | Metabolism of pregnenolone to androgens and Δ16-steroids. | Boar, Rat, Mouse |

| Ovary | Conversion of pregnenolone to progestins, androgens, and estrogens. | Bovine, Fathead Minnow |

Detection in Hepatic and Other Visceral Tissues

The liver plays a central role in the metabolism of steroids. It is equipped with a vast array of enzymes that modify and conjugate steroid hormones, preparing them for excretion. The 16α-hydroxylation of steroids is a known hepatic metabolic pathway. While direct detection of 5-pregnen-3-beta, 16-alpha-diol-20-one in the liver of adult animals is not well-documented, studies in human fetal tissue have identified the liver as the primary site for the 16α-hydroxylation of pregnenolone. The subcellular localization of steroid-metabolizing enzymes in rat liver has been shown to be predominantly in the microsomal fraction. nih.gov

Comparative Analysis in Non-Tumorous versus Tumorous Animal Tissue Models (e.g., Breast Tissue Research)

There is a significant gap in the scientific literature regarding the comparative levels of 5-pregnen-3-beta, 16-alpha-diol-20-one in tumorous versus non-tumorous animal tissues. While steroid profiles have been analyzed in animal models of breast cancer, these studies have not specifically reported on this compound. nih.govbioscientifica.com Research on breast cancer cell lines has explored the metabolism of steroid precursors like estrone (B1671321) and dehydroepiandrosterone (B1670201), but not specifically pregnenolone to its 16α-hydroxylated derivative. mdpi.com The development of various animal models for breast cancer research, including chemically induced and xenograft models, provides a potential avenue for future investigations into the role of specific steroid metabolites in cancer progression. wcrj.net

Cellular and Subcellular Distribution (e.g., Microsomes, Mitochondria)

The synthesis and metabolism of steroids are compartmentalized within the cell. The initial conversion of cholesterol to pregnenolone occurs in the mitochondria. Subsequent metabolic steps, including hydroxylations and oxidations, are often carried out by enzymes located in the smooth endoplasmic reticulum (microsomes).

Studies on rat testicular cells have shown that the enzymes for steroid production are localized in both the mitochondrial and microsomal fractions. nih.gov In rat hepatocytes, steroid reductase activities have also been found in various subcellular compartments, including the cytoplasm, microsomes, and mitochondria. nih.gov The enzymes responsible for 16α-hydroxylation of steroids are typically cytochrome P450 enzymes, which are primarily located in the endoplasmic reticulum. This suggests that the formation of 5-pregnen-3-beta, 16-alpha-diol-20-one from pregnenolone would likely occur in the microsomal fraction of cells in steroidogenic tissues. Research on sterol carrier protein-2 in rat hepatocytes has shown its presence in peroxisomes and mitochondria, highlighting the complex intracellular trafficking and metabolism of cholesterol and its derivatives. semanticscholar.org

The following table details the subcellular localization of key processes in steroid metabolism.

| Subcellular Location | Key Steroidogenic Processes | Supporting Evidence from Animal Models |

|---|---|---|

| Mitochondria | Conversion of cholesterol to pregnenolone; some steroid hydroxylations. | Studies in rat testis and brain. nih.govnih.gov |

| Microsomes (Endoplasmic Reticulum) | Majority of steroid hydroxylation and oxidation reactions. | Studies in rat liver and testis. nih.govnih.gov |

| Cytoplasm | Presence of some steroid metabolizing enzymes. | Studies on rat hepatocytes. endocrine-abstracts.org |

Analytical Methodologies for Academic Research on 5 Pregnen 3 Beta, 16 Alpha Diol 20 One

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation and purification of individual components from complex mixtures. For 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE, several chromatographic techniques are instrumental.

Gas Chromatography-Mass Spectrometry (GC-MS) and Mass Fragmentography (GC-MF)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of steroids like 16α-hydroxypregnenolone, GC-MS is frequently utilized for its high resolution and sensitivity. A study on adrenal incidentalomas successfully employed GC-MS/MS to measure the serum levels of 83 different steroids, including 16α-hydroxypregnenolone oup.com. This demonstrates the capability of the technique to profile complex steroid fingerprints in biological samples oup.com.

For GC-MS analysis, derivatization is often a necessary step to increase the volatility and thermal stability of the steroid molecules. This chemical modification enhances their chromatographic behavior, leading to better separation and detection researchgate.net.

Mass fragmentography, also known as selected ion monitoring (SIM), is a highly specific and sensitive mode of GC-MS analysis. By monitoring only a few characteristic fragment ions of the target analyte, this technique can achieve very low detection limits, making it suitable for trace-level analysis of steroids in biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred method for steroid analysis due to its high specificity, sensitivity, and applicability to a wide range of compounds without the need for derivatization. Several LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroids in human plasma and serum, including precursors like pregnenolone (B344588). nih.govnih.govresearchgate.net

A typical LC-MS/MS method for steroid analysis involves:

Sample Preparation: This often includes protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the steroids from the biological matrix nih.gov.

Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as methanol and water with formic acid to achieve separation of the various steroids researchgate.net.

Mass Spectrometric Detection: The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, and multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity frontiersin.org.

The development of a robust LC-MS/MS method for a panel of 32 steroids, including pregnenolone and 17-hydroxypregnenolone, highlights the potential for a similar approach to be applied to the analysis of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique used for both the purification and quantification of steroids. When coupled with a suitable detector, such as an ultraviolet (UV) or fluorescence detector, HPLC can provide accurate quantitative data.

For the separation of 16-hydroxylated steroids, a reversed-phase HPLC method has been described. One such method utilized a C2/C18 column with an isocratic mobile phase of water, methanol, and acetonitrile researchgate.net. This approach was successful in resolving various 16-hydroxylated steroids researchgate.net.

The following table summarizes typical parameters for an HPLC method for 16-hydroxylated steroids:

| Parameter | Value |

| Column | C2/C18 reversed-phase (5 µm particle size) |

| Mobile Phase | Water:Methanol:Acetonitrile (70:20:10) |

| Flow Rate | 1 ml/min |

| Temperature | 30°C |

| Detection | UV or Radiometric |

Spectrometric and Isotopic Labeling Approaches

Spectrometric and isotopic labeling techniques are indispensable for elucidating the metabolic pathways and chemical structure of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE.

Use of Radiolabeled Tracers (e.g., [14C]- and [3H]-labeled compounds) in Metabolic Studies

Radiolabeled tracers are essential tools for investigating the metabolism of steroids. By introducing a radioactive isotope, such as carbon-14 ([14C]) or tritium ([3H]), into the steroid molecule, researchers can trace its fate within a biological system.

A study conducted in 1969 investigated the metabolism of 16α-hydroxypregnenolone in the foeto-placental unit and mother at mid-gestation using both [14C]- and [3H]-labeled compounds. This research demonstrated the utility of radiotracers in understanding the complex metabolic pathways of this steroid during pregnancy nih.gov. The use of paper chromatography was employed to separate the various metabolites in these early studies nih.gov.

The general workflow for a metabolic study using radiolabeled tracers involves:

Administration of the radiolabeled steroid to the biological system (e.g., cell culture, animal model, or human subject).

Collection of biological samples (e.g., plasma, urine, tissues) at various time points.

Extraction and separation of the parent compound and its metabolites, typically using chromatographic techniques like HPLC.

Detection and quantification of the radiolabeled species using a scintillation counter or other radiation detector.

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy in Structural Elucidation for Research

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for determining the precise chemical structure of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a steroid like 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the ketone at C-20, and the carbon-carbon double bond (C=C) in the B-ring.

The following table outlines the expected IR absorption bands for the key functional groups in 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C=O stretch (ketone) | 1690-1725 |

| C=C stretch (alkene) | 1640-1680 |

By combining the data from these various analytical methodologies, researchers can achieve a comprehensive understanding of the chemical properties, metabolism, and biological significance of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE.

Sample Preparation and Derivatization for Research Analysis

Sample preparation is a critical step that involves extracting the analyte from a complex biological matrix and preparing it for instrumental analysis. The choice of technique depends on the nature of the biological sample and the subsequent analytical method.

The lipophilic nature of steroids like 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE requires effective extraction from aqueous biological environments. The primary goal is to isolate the analyte from interfering substances such as proteins, lipids, and other metabolites.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for steroid extraction. nih.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For steroids in plasma or serum, solvents like ethyl acetate or diethyl ether are commonly employed. nih.govresearchgate.net The process typically involves vortexing the sample with the organic solvent, followed by centrifugation to separate the layers. The organic layer containing the steroid is then collected and evaporated to dryness before further processing. nih.gov For brain tissue, homogenization in a suitable buffer is the first step, followed by extraction with an organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE. nih.gov C18 cartridges are frequently used for steroid extraction from various biological matrices. nih.govfrontiersin.org The general procedure involves conditioning the cartridge, loading the sample, washing away interfering compounds with a polar solvent (e.g., water or low-concentration methanol), and finally eluting the steroid of interest with a less polar solvent like ethyl acetate or a higher concentration of methanol. nih.govfrontiersin.org For complex matrices like brain homogenates, a combination of LLE followed by SPE can be utilized to enhance the purity of the extract. frontiersin.org

Below is an interactive data table summarizing common extraction methods for steroids from biological matrices.

| Extraction Method | Biological Matrix | Typical Solvents/Materials | Key Advantages |

| Liquid-Liquid Extraction (LLE) | Plasma, Serum, Brain Homogenates | Ethyl acetate, Diethyl ether, Dichloromethane | Simple, cost-effective |

| Solid-Phase Extraction (SPE) | Plasma, Serum, Brain Homogenates | C18 cartridges, Methanol, Ethyl acetate | High selectivity, cleaner extracts, amenable to automation |

| Supported Liquid Extraction (SLE) | Plasma | Dichloromethane/Isopropanol | High recovery, no emulsion formation, suitable for automation researchgate.netchromatographyonline.com |

Derivatization is a chemical modification of the analyte to enhance its analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov For steroids, this process improves volatility, thermal stability, and chromatographic behavior. nih.govresearchgate.net

Methoximation followed by Silylation (e.g., MO/TMSI): This is a common two-step derivatization for steroids containing ketone and hydroxyl groups, making it suitable for 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE.

Methoximation (MO): The ketone group at the C-20 position is reacted with a methoximating agent, such as methoxyamine hydrochloride, to form a methoxime derivative. This step prevents enolization of the keto group under the high temperatures of the GC injector. ucl.ac.uk

Silylation (TMSI): The hydroxyl groups at the 3-beta and 16-alpha positions are then converted to trimethylsilyl (TMS) ethers using a silylating agent like N-trimethylsilylimidazole (TMSI). ucl.ac.uk This increases the volatility and thermal stability of the molecule. The resulting MO-TMS derivatives provide excellent chromatographic properties and produce characteristic mass spectra useful for identification and quantification. ucl.ac.uk

Acylation with Heptafluorobutyric Anhydride (HFBA): This technique is another effective derivatization method, particularly for enhancing the sensitivity of detection by electron capture detection or mass spectrometry. HFBA reacts with hydroxyl groups to form stable heptafluorobutyryl esters. researchgate.net This derivatization can also be applied to the hydroxyl groups of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE. The resulting derivatives are highly electronegative, which can improve ionization efficiency in certain mass spectrometry techniques. researchgate.net

The following table outlines common derivatization techniques for steroids.

| Derivatization Technique | Target Functional Groups | Reagents | Purpose |

| Methoximation-Silylation (MO/TMS) | Ketone, Hydroxyl | Methoxyamine HCl, TMSI, MSTFA | Increase volatility and thermal stability for GC-MS ucl.ac.uk |

| Acylation | Hydroxyl | Heptafluorobutyric Anhydride (HFBA) | Improve chromatographic properties and detection sensitivity researchgate.net |

| Girard Derivatization | Ketone | Girard's Reagent T or P | Enhance ionization efficiency for LC-MS nih.govresearchgate.net |

Quantification Strategies and Validation in Research Settings

Accurate quantification is essential for meaningful biological interpretation. This is typically achieved using mass spectrometry-based methods, which offer high sensitivity and specificity.

The use of an appropriate internal standard (IS) is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. nih.gov For mass spectrometry-based quantification of endogenous compounds like 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE, stable isotope-labeled (SIL) analogues are the gold standard. nih.govnih.gov

A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H or D), carbon-13 (¹³C)). For instance, a deuterated version of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE would be an ideal IS. These standards have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during extraction, derivatization, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The use of a SIL-IS allows for highly accurate and precise quantification, as the ratio of the analyte signal to the IS signal is used for concentration determination. irisotope.com Pregnenolone-d4 is an example of a commercially available deuterated internal standard used for the measurement of pregnenolone. lumiprobe.com

Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters for quantitative research methods include accuracy, precision, linearity, and recovery. nih.govnih.gov

Accuracy: This refers to the closeness of a measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations and is expressed as the percentage of recovery. For steroid analysis, apparent recoveries between 85% and 115% are generally considered acceptable. nih.gov

Precision: This describes the degree of agreement among a series of measurements of the same sample. It is typically expressed as the coefficient of variation (%CV). Precision is evaluated at two levels:

Intra-assay precision: The variation within a single analytical run.

Inter-assay precision: The variation between different analytical runs on different days. For steroid quantification in biological matrices, a %CV of less than 15% is generally considered acceptable. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99. thermofisher.cn

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte signal in an extracted sample to the signal of a standard solution of the same concentration that has not been extracted. Extraction recoveries for steroids are often in the range of 80-110%. nih.govresearchgate.net

The table below provides typical acceptance criteria for the validation of analytical methods for steroid quantification.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of measured value to the true value | 85-115% recovery nih.gov |

| Precision (Intra- and Inter-assay) | Agreement between a series of measurements | <15% Coefficient of Variation (%CV) nih.gov |

| Linearity (r²) | Proportionality of the method's response to analyte concentration | >0.99 thermofisher.cn |

| Extraction Recovery | Efficiency of the extraction process | 80-110% nih.govresearchgate.net |

Fundamental Biological Significance and Research Applications of 5 Pregnen 3 Beta, 16 Alpha Diol 20 One

Role as a Biochemical Intermediate in Steroid Metabolism

5-pregnen-3-beta, 16-alpha-diol-20-one, also known as 16α-hydroxypregnenolone, is a crucial endogenous steroid that serves as a metabolic intermediate in the biosynthesis of various steroid hormones. wikipedia.org Its formation is a key step in specific steroidogenic pathways, particularly in the synthesis of estriol (B74026), a major estrogen during pregnancy. patsnap.comresearchgate.net The production of 16α-hydroxypregnenolone occurs through the hydroxylation of pregnenolone (B344588) at the C16α position. This reaction is catalyzed by specific enzymes within the cytochrome P450 family. nih.gov

The primary pathway involving 16α-hydroxypregnenolone is the conversion to 16α-hydroxyprogesterone, followed by further enzymatic modifications. This pathway is particularly active in fetal tissues, where it contributes significantly to the production of estriol. patsnap.comresearchgate.net The fetal adrenal gland and liver are primary sites for the synthesis of this steroid intermediate. nih.govnih.gov Research has demonstrated that the fetal adrenal glands have the enzymatic capacity to convert pregnenolone to 16α-hydroxypregnenolone.

Furthermore, 16α-hydroxypregnenolone is a substrate for various steroidogenic enzymes, highlighting its central role as a branching point in steroid metabolism. For instance, it can be further metabolized to dehydroepiandrosterone (B1670201) (DHEA) and its 16α-hydroxylated derivative, which are precursors for estrogens. researchgate.net The metabolic fate of 16α-hydroxypregnenolone is tissue-specific and depends on the expression and activity of different steroidogenic enzymes.

Key Metabolic Conversions of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE

| Substrate | Enzyme | Product | Significance |

|---|---|---|---|

| Pregnenolone | 16α-hydroxylase (CYP17A1) | 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE | Key step in the fetal pathway for estriol synthesis. nih.gov |

| 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE | 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase | 16α-hydroxyprogesterone | Further intermediate in the synthesis of corticosteroids and estrogens. |

| 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE | 17,20-lyase (CYP17A1) | 16α-hydroxydehydroepiandrosterone (16α-OH-DHEA) | Precursor for the synthesis of estriol. nih.gov |

Implications in Specific Physiological Processes (Mechanistic Studies in Research Models)

Contribution to Neurosteroidogenesis and its Modulatory Effects in Animal Brain

While pregnenolone itself is a well-established neurosteroid, research into the specific neuroactive properties of its 16α-hydroxylated derivative is an emerging field. scientificlabs.co.uksigmaaldrich.com Neurosteroids are synthesized within the brain and can modulate neuronal excitability by interacting with neurotransmitter receptors. wikipedia.orgnih.gov Studies in animal models have indicated that pregnenolone and its metabolites can influence cognitive function, mood, and behavior. optimaldx.com

The presence of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE in brain tissue and its potential for local synthesis suggest a possible role in modulating neural function. Research has focused on the broader class of pregnane (B1235032) neurosteroids, which includes allopregnanolone (B1667786) and pregnanolone, known for their potent effects on GABA-A receptors. nih.gov While direct evidence for the action of 16α-hydroxypregnenolone on these receptors is still being investigated, its structural similarity to other neuroactive steroids suggests it may have similar modulatory effects. In vitro studies using rodent brain tissue have been instrumental in characterizing the enzymatic pathways that could lead to the formation of such neurosteroids.

Influence on Reproductive System Physiology (e.g., Luteal Cell Function, Uterine Contractility in Murine Models)

In the context of reproductive physiology, the role of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE is primarily linked to its function as a precursor for estriol, which is crucial for maintaining pregnancy. patsnap.com In murine models, the investigation of steroid metabolism in luteal cells has provided insights into the regulation of progesterone (B1679170) synthesis, a key hormone for the establishment and maintenance of pregnancy. While direct studies on the effect of 16α-hydroxypregnenolone on luteal cell function are limited, its position in the steroidogenic pathway suggests an indirect influence.

The metabolism of pregnenolone in ovarian tissues can be redirected towards different end products depending on the physiological state. nih.gov For instance, changes in the activity of specific enzymes can alter the balance between progesterone and other steroid hormones. Research using in vitro cultures of luteal cells has been employed to study the effects of various steroid precursors on progestin secretion. sigmaaldrich.com Furthermore, studies on uterine contractility in murine models have highlighted the importance of estrogens in regulating myometrial activity. As a precursor to estriol, 16α-hydroxypregnenolone indirectly contributes to the hormonal milieu that governs uterine function during pregnancy.

Involvement in Adrenal Steroidogenesis and its Regulation

The adrenal glands, particularly during fetal development, are a significant site for the synthesis of 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE. nih.gov Research has shown that human fetal adrenal tissues possess the necessary enzymes to convert progesterone and pregnenolone into their 16α-hydroxylated forms. nih.govoup.com This production is a critical component of the feto-placental unit, which collaborates to produce the high levels of estrogens characteristic of pregnancy. nih.gov

Studies on congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting adrenal steroidogenesis, have provided valuable information on the importance of various steroidogenic pathways. In certain forms of CAH, there is evidence of increased production of 16α-hydroxyprogesterone and 16α-hydroxypregnenolone, indicating a redirection of steroid metabolism due to enzyme deficiencies. nih.gov The analysis of steroid profiles in patients with CAH has underscored the diagnostic utility of measuring these 16α-hydroxylated steroids. nih.gov

Adrenal Metabolism of 16α-Hydroxylated Steroids

| Condition | Key Finding | Research Model/Study Type | Reference |

|---|---|---|---|

| Fetal Adrenal Development | Demonstrated capacity for 16α-hydroxylation of progesterone and pregnenolone. | In vitro incubation of human fetal adrenal slices. | oup.com |

| Congenital Adrenal Hyperplasia (Salt-losing form) | Evidence for high rates of production of 16α-hydroxyprogesterone and 16α-hydroxypregnenolone. | Metabolic studies in patients. | nih.gov |

| CYP17A1 Deficiency | Urine steroid metabolite ratios, including those of 16α-hydroxypregnenolone, are used for diagnosis in neonates. | Steroid metabolome analysis. | nih.gov |

Research into Adaptive Steroidogenesis in Response to Physiological or Pathophysiological Conditions (Animal Models)

Animal models have been instrumental in understanding how steroidogenic pathways adapt to different physiological and pathophysiological states. While specific research on adaptive steroidogenesis focusing solely on 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE is not extensively documented, studies on related steroids provide a framework for its potential involvement. For instance, in conditions of stress or inflammation, there are significant alterations in the production of adrenal steroids.

Research in rodent models has shown that cognitive decline with age is associated with decreased levels of certain neurosteroids. scientificlabs.co.uk This suggests that age-related changes in the activity of steroidogenic enzymes could impact the production of 16α-hydroxypregnenolone in the brain. Furthermore, studies on congenital adrenal hyperplasia in animal models could provide insights into the long-term consequences of altered 16α-hydroxylated steroid production. nih.gov

Utilization in In Vitro Systems and Animal Models to Elucidate Steroidogenic Pathways

5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE is a valuable tool in research for elucidating the intricacies of steroidogenic pathways. In vitro systems, such as cell cultures and isolated mitochondria, have been used to study the enzymatic conversion of this steroid and its precursors. sigmaaldrich.com For example, incubating testicular interstitial cells with 16α-hydroxypregnenolone can help to map its metabolic fate within these cells.

Transfected cell lines expressing specific steroidogenic enzymes have also been employed to characterize the activity and substrate specificity of these enzymes. For instance, cells expressing human cytochrome P450c17 have been shown to metabolize progesterone to both 17α-hydroxyprogesterone and 16α-hydroxyprogesterone, confirming the dual activity of this enzyme. nih.gov These in vitro models allow for a detailed examination of individual enzymatic steps in a controlled environment.

Animal models, particularly rodents, have been used to study the physiological effects of neurosteroids and to investigate the regulation of steroidogenesis in different tissues. researchgate.net While direct administration of 16α-hydroxypregnenolone in these models is not a common experimental paradigm, the analysis of its endogenous levels in response to various stimuli can provide valuable information about its physiological role.

Cell Culture Models for Enzyme Activity and Metabolic Flux Studies

Cell culture systems are indispensable tools for investigating the specific enzymes involved in the synthesis and metabolism of 5-pregnen-3-beta, 16-alpha-diol-20-one. These models allow for the study of enzyme activity in a controlled environment, free from the systemic complexities of a whole organism.

Studies using heterologous expression systems, where human enzymes are produced in host cells like yeast, have been pivotal in identifying the catalysts for pregnenolone 16α-hydroxylation. Microsomes prepared from yeast cells expressing various human hepatic cytochrome P450 (CYP) isoforms demonstrated that CYP1A1 and CYP3A4 are capable of efficiently catalyzing the 16α-hydroxylation of pregnenolone nih.gov.

Interestingly, research on other potential enzymatic sources has yielded more complex results. Monkey kidney tumor (COS-1) cells transfected with the cDNA for human P450c17 (CYP17A1), a key enzyme in steroidogenesis, were shown to convert progesterone to 16α-hydroxyprogesterone. However, in the same cell system, P450c17 did not produce any detectable 16α-hydroxypregnenolone from its precursor, pregnenolone nih.gov. This suggests that while P450c17 possesses 16α-hydroxylase activity, its substrate specificity may be a critical determinant, favoring progesterone over pregnenolone for this particular reaction in this model nih.gov.

Primary cell cultures from steroidogenic tissues have also been employed. For instance, while not directly studying the formation of 16α-hydroxypregnenolone, studies using newborn rat adrenal cells in primary culture have shown their capacity to metabolize 16α-hydroxyprogesterone into numerous downstream steroid products nih.gov. This highlights the utility of such models for tracing the metabolic flux of 16α-hydroxylated steroids once they are formed nih.gov.

Table 1: Enzyme Activity for 16α-Hydroxylation of Pregnenolone in Different Cell-Based Models

| Model System | Enzyme(s) Studied | Substrate | Finding | Reference(s) |

|---|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) Microsomes | Human Hepatic CYPs | Pregnenolone | CYP1A1 and CYP3A4 efficiently catalyzed 16α-hydroxylation. | nih.gov |

| COS-1 Cells (Transfected) | Human P450c17 (CYP17A1) | Pregnenolone | No detectable 16α-hydroxypregnenolone was produced. | nih.gov |

| COS-1 Cells (Transfected) | Human P450c17 (CYP17A1) | Progesterone | Converted to 16α-hydroxyprogesterone, confirming enzyme's 16α-hydroxylase capability. | nih.gov |

Genetically Modified Animal Models for Pathway Dissection

The use of different strains of laboratory animals, particularly inbred mice, serves as a powerful tool for dissecting the genetic regulation of steroid metabolic pathways. These models can reveal how genetic background influences the expression and activity of enzymes like steroid 16α-hydroxylase.

Studies comparing various inbred mouse strains (including C57Bl/6J, 129/J, AKR/R, DBA/2J, C3H/I, and BALB/c) have uncovered significant genetic and hormonal regulation of hepatic steroid 16α-hydroxylase activity nih.gov. These investigations revealed that two distinct forms of the enzyme (form I and form II) exist in the adult mouse liver, differentiated by their substrate affinities and expression levels between sexes nih.gov.

A key finding from this comparative approach is that adult female mice of the 129/J strain appear to be genetically deficient in the form I of steroid 16α-hydroxylase nih.gov. This results in a phenotype identical to that of adult male mice from various strains, which naturally have lower levels of this specific enzyme activity nih.gov. By using standard genetic breeding protocols between the C57Bl/6J (high activity) and 129/J (low activity) strains, research has shown that the trait of steroid 16α-hydroxylase activity is inherited additively in female offspring nih.gov. This type of animal model is crucial for identifying the genetic loci that control the expression of this enzyme and, by extension, the production of metabolites like 5-pregnen-3-beta, 16-alpha-diol-20-one. Such models provide an invaluable platform for understanding how both genetic and hormonal factors dictate the metabolic pathways of steroids nih.gov.

Ex Vivo Tissue Incubation Studies

Incubating tissue preparations ex vivo provides a bridge between cell culture and in vivo studies, allowing for the investigation of metabolic pathways within the cellular and structural context of a specific organ. Microsomal fractions, which are rich in cytochrome P450 enzymes, are frequently used for this purpose.

Studies utilizing human fetal liver microsomes have provided direct evidence for the production of 5-pregnen-3-beta, 16-alpha-diol-20-one. When these microsomes were incubated with pregnenolone as the substrate, the formation of its 16α-hydroxylated product was confirmed nih.gov. This research also explored the regulation of this pathway, finding that the 16α-hydroxylase system in fetal liver was inhibited by various other endogenous and synthetic steroids, including pregnenolone sulfate (B86663) and dehydroepiandrosterone (DHA) nih.gov.

In contrast, investigations using homogenates of mid-trimester fetal monkey adrenals did not find any conversion of pregnenolone to 16α-hydroxypregnenolone, suggesting potential species-specific or developmental differences in this metabolic pathway umich.edu. However, microsomes from human fetal adrenal and adult testis have been shown to convert progesterone to 16α-hydroxyprogesterone, confirming the presence of 16α-hydroxylase activity in these steroidogenic tissues, even if pregnenolone is not a preferred substrate for this specific reaction in some contexts nih.gov.

The microsomal fraction isolated from male rat liver has also been established as a valid enzymatic source for measuring pregnenolone-16α-hydroxylase activity, further demonstrating the liver's role in this metabolic conversion nih.gov.

Table 2: Summary of Ex Vivo Tissue Studies on 16α-Hydroxylation

| Tissue Source | Preparation | Substrate | Product(s) Identified | Reference(s) |

|---|---|---|---|---|

| Human Fetal Liver | Microsomes | Pregnenolone | 16α-Hydroxypregnenolone | nih.gov |

| Human Fetal Adrenal | Microsomes | Progesterone | 16α-Hydroxyprogesterone | nih.gov |

| Human Adult Testis | Microsomes | Progesterone | 16α-Hydroxyprogesterone | nih.gov |

| Male Rat Liver | Microsomes | Pregnenolone | 16α-Hydroxypregnenolone (activity measured) | nih.gov |

| Fetal Monkey Adrenal | Homogenates | Pregnenolone | 16α-Hydroxypregnenolone was not found. | umich.edu |

Future Directions in Fundamental Research on 5-PREGNEN-3-beta, 16-alpha-DIOL-20-ONE

Despite progress in identifying its origins, significant questions remain regarding the complete metabolic pathway, regulation, and biological function of 5-pregnen-3-beta, 16-alpha-diol-20-one. Future research will be crucial to fully understand its place within the complex steroid network.

Unidentified Enzymatic Conversions and Regulatory Mechanisms

A key area for future investigation is the precise identification of the enzymes responsible for the 16α-hydroxylation of pregnenolone in human steroidogenic tissues. While hepatic CYP1A1 and CYP3A4 have been shown to perform this conversion, the specific enzyme(s) active in the adrenal glands and gonads are less clear nih.gov. The finding that CYP17A1 can 16α-hydroxylate progesterone but not pregnenolone suggests that other, yet-to-be-confirmed, enzymes are responsible for this transformation in tissues where CYP17A1 is abundant nih.gov. Future studies should aim to characterize the enzymatic kinetics and substrate preferences of various candidate CYP enzymes in adrenal and gonadal cell models. Furthermore, the regulatory mechanisms controlling the expression and activity of the relevant 16α-hydroxylase(s) are largely unknown and warrant detailed investigation into potential hormonal and tissue-specific factors.

Novel Biological Roles and Interactions within Complex Systems

The biological function of 5-pregnen-3-beta, 16-alpha-diol-20-one remains an open question. Its role could be that of a metabolic intermediate or a bioactive molecule in its own right. Future research should explore its potential as a precursor for other biologically important steroids, such as estriol wikipedia.org. Another avenue of research is to determine if it possesses intrinsic activity, for example, as a neurosteroid or as a ligand for nuclear receptors like the Pregnane X Receptor (PXR), which is known to bind other pregnenolone derivatives abcam.com. The observation that 16α-hydroxypregnenolone is produced at high rates in patients with the salt-losing form of congenital adrenal hyperplasia suggests it could serve as a disease biomarker or may even contribute to the pathophysiology of the condition, a hypothesis that requires thorough investigation nih.gov.

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling in Research